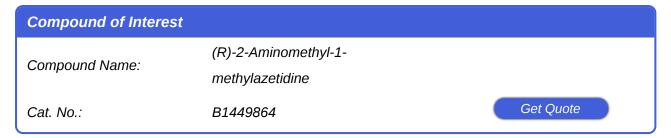


(R)-2-Aminomethyl-1-methylazetidine: A Comprehensive Structural Characterization

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characterization of **(R)-2-Aminomethyl-1-methylazetidine**, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic and physical data, detailed experimental protocols for its characterization, and a logical workflow for its structural elucidation.

Physicochemical Properties

(R)-2-Aminomethyl-1-methylazetidine is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The presence of a chiral center at the C2 position and a basic aminomethyl group makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. A summary of its key identifiers and properties is presented in Table 1.



Property	Value
IUPAC Name	(2R)-1-methylazetidin-2-yl)methanamine
Molecular Formula	C5H12N2
Molecular Weight	100.16 g/mol
CAS Number	1363382-92-6
Canonical SMILES	CN1CCINVALID-LINKCN

Table 1: Key Identifiers and Properties of (R)-2-Aminomethyl-1-methylazetidine

Spectroscopic Data

The structural confirmation of **(R)-2-Aminomethyl-1-methylazetidine** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms.[1] A representative ¹H NMR spectrum of 2-Aminomethyl-1-methylazetidine is available, and the expected chemical shifts and multiplicities for the (R)-enantiomer are detailed in Table 2.[1]



Assignment	Chemical Shift (ppm)	Multiplicity	Integration
N-CH ₃	~2.3	S	3H
Azetidine-H2	~3.4	m	1H
Azetidine-H4 (axial)	~3.2	m	1H
Azetidine-H4 (eq)	~3.0	m	1H
CH ₂ -NH ₂	~2.8	m	2H
Azetidine-H3	~1.9	m	2H
NH ₂	~1.5 (broad)	S	2H

Table 2: Predicted ¹H NMR Spectroscopic Data for **(R)-2-Aminomethyl-1-methylazetidine**

¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 3.

Assignment	Chemical Shift (ppm)
Azetidine-C2	~65
Azetidine-C4	~58
CH2-NH2	~48
N-CH₃	~45
Azetidine-C3	~25

Table 3: Predicted ¹³C NMR Spectroscopic Data for (R)-2-Aminomethyl-1-methylazetidine

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for **(R)-2-Aminomethyl-1-methylazetidine** are presented in Table 4.



Wavenumber (cm ⁻¹)	Vibration	Functional Group
3350-3250	N-H stretch	Primary amine (NH ₂)
2950-2850	C-H stretch	Aliphatic (CH, CH ₂ , CH ₃)
1650-1580	N-H bend	Primary amine (NH ₂)
1470-1430	C-H bend	CH ₂
1260-1000	C-N stretch	Amine

Table 4: Key IR Absorption Bands for (R)-2-Aminomethyl-1-methylazetidine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **(R)-2-Aminomethyl-1-methylazetidine**, the expected molecular ion peak and major fragments are listed in Table 5.

m/z	lon
100	[M]+
85	[M-CH ₃] ⁺
71	[M-C₂H₅N] ⁺
57	[C ₃ H ₇ N] ⁺
44	[C ₂ H ₆ N] ⁺

Table 5: Predicted Mass Spectrometry Data for (R)-2-Aminomethyl-1-methylazetidine

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality characterization data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Aminomethyl-1-methylazetidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- 13C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a solution cell. For solid samples, a KBr pellet can be prepared.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

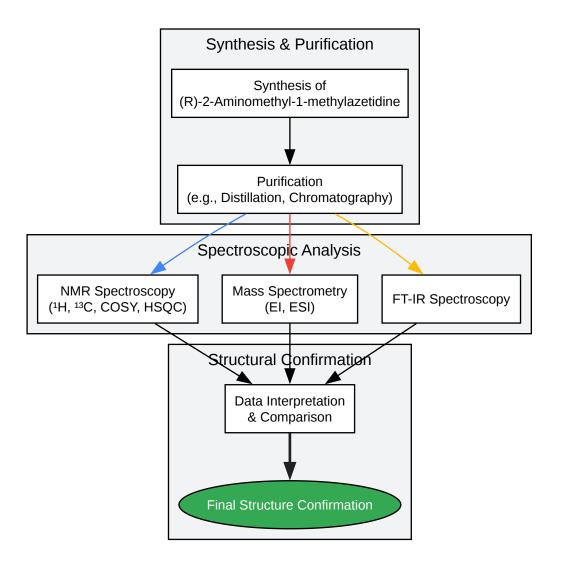
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Electron ionization (EI) or chemical ionization (CI) can be used. Electrospray ionization (ESI) is suitable for LC-MS.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

Structural Characterization Workflow

The logical process for the structural elucidation of a novel compound like **(R)-2-Aminomethyl-1-methylazetidine** is depicted in the following workflow diagram.





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Caption: Workflow for the structural characterization of a chemical compound.

Conclusion

The structural characterization of **(R)-2-Aminomethyl-1-methylazetidine** is unequivocally achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The data presented in this guide provide a comprehensive reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and reproducible data for its unambiguous identification. Due to a lack of published research on the specific biological roles of this compound, a signaling



pathway diagram is not applicable at this time. Instead, a general workflow for structural elucidation has been provided.

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References

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